Debromohymenialdisine

Catalog No.
S914533
CAS No.
125118-55-0
M.F
C11H11N5O2
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Debromohymenialdisine

CAS Number

125118-55-0

Product Name

Debromohymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2

Debromohymenialdisine is a marine alkaloid derived from certain species of sponges, particularly from the genus Stylissa. This compound is characterized by its unique pyrrole structure and is known for its potent biological activities. It has attracted significant interest in the field of medicinal chemistry due to its potential applications in cancer therapy, specifically as an inhibitor of checkpoint kinases, which are crucial for DNA damage response mechanisms.

Debromohymenialdisine's mechanism of action appears to be multifaceted. Studies suggest it acts as a Chk2 inhibitor, a protein involved in DNA damage repair. Additionally, research demonstrates its ability to modulate the Nrf2 pathway, a cellular defense system against oxidative stress and inflammation []. By influencing these pathways, debromohymenialdisine may hold promise for cancer and IBD treatment [].

  • Cell Cycle Arrest and Apoptosis Induction

    Studies have shown DBH's ability to arrest cancer cell growth by inhibiting cell cycle progression. This disrupts the uncontrolled division characteristic of cancer cells. Additionally, DBH can trigger apoptosis, or programmed cell death, in cancer cells [].

  • Checkpoint Kinase 2 (CHK2) Reactivation

    CHK2 is a tumor suppressor protein that plays a crucial role in DNA damage repair. In some cancers, CHK2 function is compromised. Research suggests DBH can restore CHK2 activity, enhancing the cell's ability to repair DNA damage and potentially preventing further mutations that contribute to cancer progression [].

  • Synergy with other Therapies

    DBH demonstrates potential for synergistic effects when combined with other cancer therapies. Studies have shown it can enhance the effectiveness of DNA-damaging agents and radiotherapy, potentially leading to improved treatment outcomes [].

. Notably, it can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen, leading to potentially new derivatives with altered biological activity. Additionally, it can be synthesized through condensation reactions involving precursors such as aldisine or its derivatives, which are essential for constructing the glycociamidine ring structure that characterizes this compound .

Debromohymenialdisine exhibits significant biological activity, particularly as an inhibitor of checkpoint kinase 2 (Chk2) and checkpoint kinase 1 (Chk1). The compound has been shown to induce DNA damage and enhance the efficacy of chemotherapeutic agents and ionizing radiation in tumor cells. Its inhibitory potency has been quantified with IC50 values of approximately 3 µM for Chk1 and 3.5 µM for Chk2, indicating its potential as a therapeutic agent in cancer treatment .

The synthesis of debromohymenialdisine involves several steps:

  • Starting Materials: The synthesis begins with aldisine or its monobromo derivatives.
  • Key Reaction: A condensation reaction is performed with an imidazolinone-based glycociamidine precursor.
  • Temperature Control: Adjusting reaction temperatures can influence yield; for instance, lowering the temperature to -78 °C has been found to enhance product yield significantly .
  • Final Product: The end product is typically purified through chromatography techniques to obtain debromohymenialdisine in a pure form.

Debromohymenialdisine has notable applications in pharmaceutical research, particularly in developing cancer therapies. Its role as a Chk2 inhibitor makes it a candidate for enhancing the effects of existing chemotherapeutic agents by targeting DNA damage response pathways. Additionally, its unique structural properties allow for further derivatization to explore new therapeutic avenues .

Research on debromohymenialdisine has highlighted its interactions with various cellular pathways involved in DNA damage response. Studies have indicated that it can potentiate the effects of other DNA-damaging agents, suggesting that it may serve as an adjunct therapy in combination treatments for cancer. The compound's ability to inhibit Chk1 and Chk2 provides a strategic approach to overcoming resistance mechanisms often encountered in cancer therapies .

Debromohymenialdisine shares structural similarities with other marine-derived alkaloids, particularly hymenialdisine and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
DebromohymenialdisinePyrrole AlkaloidInhibits Chk1 and Chk2Derived from marine sponges; potent kinase inhibitor
HymenialdisinePyrrole AlkaloidInhibits Chk1Less potent than debromohymenialdisine; lacks bromination
StylissaminePyrrole AlkaloidAntimicrobial propertiesDifferent alkaloid structure; not primarily a kinase inhibitor
(±)-endo-2-DebromohymenialdisinePyrrole AlkaloidSimilar kinase inhibitionExhibits different stereochemistry affecting activity

Debromohymenialdisine stands out due to its specific inhibitory action on both checkpoint kinases and its potential utility in enhancing the effectiveness of cancer therapies through targeted DNA damage response modulation .

Molecular Formula and Weight Analysis

Debromohymenialdisine represents a marine sponge alkaloid with the molecular formula Carbon-11 Hydrogen-11 Nitrogen-5 Oxygen-2 [1]. The compound exhibits a molecular weight of 245.24 grams per mole, as determined through computational analysis by PubChem [1]. This molecular weight corresponds to an exact mass of 245.091274621 Daltons under monoisotopic conditions [2].

The molecular composition analysis reveals a complex heterocyclic structure containing multiple nitrogen atoms within its framework [1]. The chemical abstract service number for this compound is established as 75593-17-8, with additional identification numbers including 125118-55-0 [1] [2]. The structural framework belongs to the pyrroloazepines class, characterized by a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine ring [2].

PropertyValueReference Method
Molecular FormulaCarbon-11 Hydrogen-11 Nitrogen-5 Oxygen-2Computational Analysis [1]
Molecular Weight245.24 g/molPubChem Calculation [1]
Exact Mass245.091274621 DaMonoisotopic Mass [2]
Hydrogen Bond Donor Count4Computational Prediction [1]
Hydrogen Bond Acceptor Count3Computational Prediction [1]
Rotatable Bond Count0Structural Analysis [1]

The compound demonstrates specific physicochemical characteristics including an X-Log-P3-AA value of -1.2, indicating hydrophilic properties [1]. The topological polar surface area measures 112.37 square angstroms, suggesting significant hydrogen bonding potential [2]. The absence of rotatable bonds indicates a rigid molecular structure with limited conformational flexibility [1].

Stereochemical Configuration and Isomerism

Debromohymenialdisine exhibits geometric isomerism, specifically existing in two distinct configurational forms designated as Z-isomer and E-isomer [1] [4]. The Z-configuration represents the thermodynamically stable form, denoted as (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one [1]. The alternative E-configuration exists as (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one [4].

The stereochemical distinction between these isomers arises from restricted rotation about the carbon-carbon double bond connecting the imidazole and pyrroloazepine ring systems [39] [40]. According to Cahn-Ingold-Prelog priority rules, the Z-isomer exhibits higher priority substituents positioned on the same side of the double bond, while the E-isomer displays these substituents on opposite sides [39] [41].

Isomer TypeIUPAC NomenclaturePubChem IdentifierStereochemical Designation
Z-Isomer(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-oneCID 135451156Zusammen Configuration [1]
E-Isomer(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-oneCID 135451582Entgegen Configuration [4]

The configurational stability of debromohymenialdisine results from the presence of a pi-bond system that prevents free rotation [39] [41]. This geometric constraint maintains the spatial arrangement of substituents, creating distinct molecular entities with potentially different biological activities [40]. The stereochemical integrity remains preserved under standard laboratory conditions due to the substantial energy barrier required for isomerization [41].

X-ray Crystallography and 3D Conformational Studies

Crystallographic analysis of debromohymenialdisine has been extensively documented through protein-ligand complex structures deposited in the Protein Data Bank [16] [17]. The crystal structure of human checkpoint kinase 2 in complex with debromohymenialdisine, designated as PDB entry 2CN8, provides detailed three-dimensional conformational data [16] [17]. This structure, determined through X-ray diffraction methods, exhibits a resolution of 2.7 angstroms [17].

The crystallographic studies reveal that debromohymenialdisine adopts a planar configuration when bound to protein targets [16]. The compound demonstrates specific binding interactions within the adenosine triphosphate binding pocket of kinase domains [10]. Additional crystallographic data exists for debromohymenialdisine complexes with other kinases, including structure 1U4D with activated cdc42 kinase 1 and structure 1Z57 with dual specificity protein kinase [18] [19].

PDB EntryProtein ComplexResolutionExperimental MethodDeposition Date
2CN8Human Checkpoint Kinase 22.7 ÅX-ray Diffraction2006-05-18 [17]
1U4DActivated Cdc42 Kinase 1Not SpecifiedX-ray Diffraction2004-07-23 [18]
1Z57Dual Specificity Protein Kinase CLK11.7 ÅX-ray Diffraction2005-03-17 [19]

Conformational analysis studies demonstrate that debromohymenialdisine maintains a relatively rigid three-dimensional structure due to its fused ring system [42]. The pyrroloazepine double-ring system fills hydrophobic pockets in protein binding sites through van der Waals contacts [10]. Molecular modeling studies indicate limited conformational flexibility, consistent with the absence of rotatable bonds in the molecular structure [42] [45].

The crystallographic data reveals specific hydrogen bonding patterns involving the imidazole ring nitrogen atoms and carbonyl oxygens [10]. Three distinct hydrogen bonds form with protein backbone atoms, contributing to the stability of the protein-ligand complex [10]. The spatial arrangement of these interactions provides insights into the molecular recognition mechanisms governing debromohymenialdisine binding specificity [16].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis of debromohymenialdisine provides comprehensive structural confirmation [37]. Proton nuclear magnetic resonance spectroscopy conducted in dimethyl sulfoxide-d6 solvent reveals characteristic chemical shifts for the heterocyclic ring systems [37]. The spectrum displays signals at 3.27 parts per million for H-9 protons, 3.30 parts per million for H-8 protons, and 6.57 parts per million for H-3 protons [37].

Carbon-13 nuclear magnetic resonance analysis demonstrates distinct chemical environments for the eleven carbon atoms within the molecular framework [37]. Notable chemical shifts include 31.5 parts per million for C-9, 39.2 parts per million for C-8, and 109.5 parts per million for C-3 [37]. The aromatic carbon signals appear in the expected downfield regions, with C-2 resonating at 122.9 parts per million [37].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)AssignmentMultiplicity
H-93.27Methylene ProtonsMultiplet [37]
H-83.30Methylene ProtonsMultiplet [37]
H-36.57Aromatic ProtonBroad Singlet [37]
H-27.13Aromatic ProtonTriplet [37]
C-931.5Aliphatic Carbon- [37]
C-839.2Aliphatic Carbon- [37]
C-3109.5Aromatic Carbon- [37]

Mass spectrometric analysis confirms the molecular ion peak corresponding to the protonated molecular species [37]. High-resolution electrospray ionization mass spectrometry yields a protonated molecular ion at mass-to-charge ratio 246.0991, with a mass accuracy deviation of 0.5 parts per million [37]. This data supports the assigned molecular formula and provides confirmation of structural integrity [37].

The compound exhibits characteristic ultraviolet-visible absorption properties consistent with its aromatic heterocyclic structure [7]. The extended conjugation system within the pyrroloazepine framework contributes to specific chromophoric behavior [24] [29]. Spectroscopic identity confirmation has been achieved through combined nuclear magnetic resonance and mass spectrometric analysis [7].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

245.09127461 g/mol

Monoisotopic Mass

245.09127461 g/mol

Heavy Atom Count

18

Wikipedia

Debromohymenialdisine

Dates

Modify: 2023-08-15

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